
Diisobutylsulfamoyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diisobutylsulfamoyl chloride is an organosulfur compound with the molecular formula C8H18ClNO2S. It is a versatile reagent used in various chemical reactions and industrial applications. This compound is characterized by its unique sulfamoyl chloride functional group, which imparts distinct reactivity and properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Diisobutylsulfamoyl chloride can be synthesized through the reaction of diisobutylamine with chlorosulfonic acid. The reaction typically occurs under controlled conditions to ensure the selective formation of the desired product. The general reaction scheme is as follows:
(C4H9)2NH+ClSO3H→(C4H9)2NSO2Cl+HCl
The reaction is exothermic and requires careful temperature control to prevent side reactions.
Industrial Production Methods: In industrial settings, this compound is produced in large-scale reactors with precise control over reaction parameters such as temperature, pressure, and reactant concentrations. The use of automated systems ensures consistent product quality and yield.
Analyse Chemischer Reaktionen
Types of Reactions: Diisobutylsulfamoyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines, alcohols, and thiols to form corresponding sulfamides, sulfonates, and sulfonamides.
Hydrolysis: In the presence of water, it hydrolyzes to form diisobutylamine and sulfur dioxide.
Reduction: It can be reduced to diisobutylamine using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, thiols
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Hydrolysis Conditions: Aqueous acidic or basic conditions
Major Products:
Sulfamides: Formed by reaction with amines
Sulfonates: Formed by reaction with alcohols
Sulfonamides: Formed by reaction with thiols
Wissenschaftliche Forschungsanwendungen
Diisobutylsulfamoyl chloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of sulfamides, sulfonates, and sulfonamides.
Biology: Employed in the modification of biomolecules for studying protein-ligand interactions.
Medicine: Utilized in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: Applied in the production of specialty chemicals, agrochemicals, and polymers.
Wirkmechanismus
The mechanism of action of diisobutylsulfamoyl chloride involves the nucleophilic attack on the sulfur atom, leading to the displacement of the chloride ion. This reaction mechanism is facilitated by the electron-withdrawing nature of the sulfamoyl group, which makes the sulfur atom more susceptible to nucleophilic attack. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions.
Vergleich Mit ähnlichen Verbindungen
Diisobutylsulfamoyl chloride can be compared with other sulfamoyl chlorides such as:
Dimethylsulfamoyl chloride: Similar reactivity but with different steric and electronic properties due to the presence of methyl groups instead of isobutyl groups.
Diethylsulfamoyl chloride: Exhibits similar chemical behavior but with different physical properties such as boiling point and solubility.
Uniqueness: this compound is unique due to its bulky isobutyl groups, which can influence the steric and electronic environment of the reactions it undergoes. This can lead to different reactivity patterns and selectivity compared to other sulfamoyl chlorides.
Eigenschaften
Molekularformel |
C8H18ClNO2S |
|---|---|
Molekulargewicht |
227.75 g/mol |
IUPAC-Name |
N,N-bis(2-methylpropyl)sulfamoyl chloride |
InChI |
InChI=1S/C8H18ClNO2S/c1-7(2)5-10(6-8(3)4)13(9,11)12/h7-8H,5-6H2,1-4H3 |
InChI-Schlüssel |
CFTXQYYCUYPIKX-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CN(CC(C)C)S(=O)(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


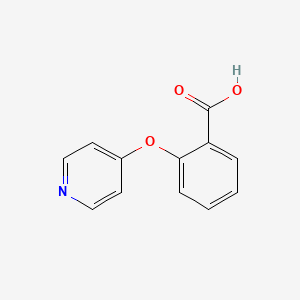

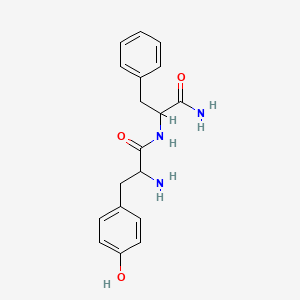

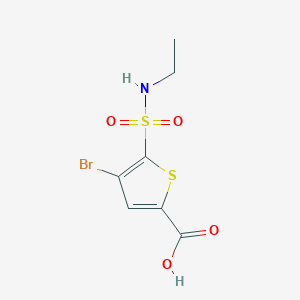
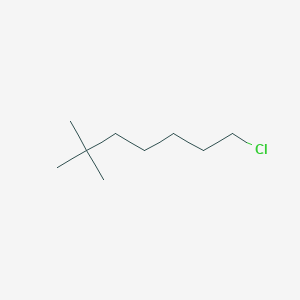
![[Trp3,Arg5]-Ghrelin (1-5) (human, rat)](/img/structure/B12108502.png)
![Tert-butyl 2-tert-butyl-5-[(2-fluoro-5-formyl-4-phenylmethoxyphenyl)methyl]-3-methyl-4-oxoimidazolidine-1-carboxylate](/img/structure/B12108510.png)
![2-Ethyl-6-phenylimidazo[2,1-b][1,3,4]thiadiazole-5-carbaldehyde](/img/structure/B12108520.png)

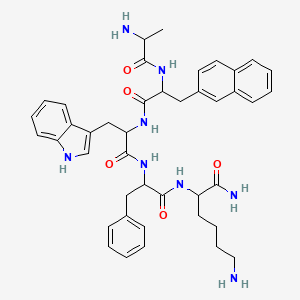
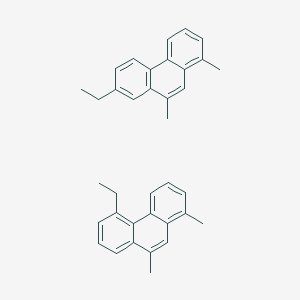

amine](/img/structure/B12108554.png)
